molecular formula C3H3ClF2O2 B075499 Methyl chlorodifluoroacetate CAS No. 1514-87-0

Methyl chlorodifluoroacetate

Cat. No. B075499
CAS RN: 1514-87-0
M. Wt: 144.5 g/mol
InChI Key: AWUPLMYXZJKHEG-UHFFFAOYSA-N
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Description

Methyl chlorodifluoroacetate (MCDF) is an organic compound with the molecular formula CHF2CO2CH3. It is a colorless, volatile liquid that is used as a reagent in organic synthesis and for the preparation of fluorinated compounds. MCDF has a wide range of applications in scientific research and laboratory experiments. In

Scientific Research Applications

  • Trifluoromethylation of Saturated Organic Halides : Methyl chlorodifluoroacetate is used for trifluoromethylation of saturated organic halides, providing a method to create trifluoromethyl derivatives. This is important in synthetic chemistry for modifying organic compounds (Qing‐Yun Chen & Jian-Xing Duan, 1993).

  • Generation of Trifluoromethylcopper : It serves in the generation of trifluoromethyl copper reagent, important in organic synthesis for producing trifluoromethyl aromatic compounds (J. Macneil & D. Burton, 1991).

  • Trifluoromethylating Agent : Used as a convenient trifluoromethylating agent, facilitating the production of trifluoromethyl derivatives, which are valuable in various synthetic applications (Qing‐Yun Chen, D. Su & Jian-Xing Duan, 1991).

  • Synthesis of Anti-Infective Agents : Plays a key role in the synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate, an intermediate in creating novel anti-infective agents (J. Mulder et al., 2013).

  • Atmospheric Sink Study : Investigated for its role in atmospheric chemistry, particularly its reaction with chlorine atoms, contributing to our understanding of atmospheric processes and pollutant behavior (M. B. Blanco et al., 2016).

  • Esterification Processes : Used in esterification reactions, specifically in the synthesis of this compound from 1,2-dichloro-1,1,2-trifluoro-2-methoxyethane, showcasing its utility in organic synthesis (H. Quan et al., 2001).

  • Herbicide Research : Although not directly about this compound, this study on selective weed-killers highlights the broader context of research in chemical synthesis and application in agriculture (G. E. Blackman, 1945).

  • Difluorocyclopropanes Synthesis : Useful in the synthesis of gem-difluorocyclopropanes, indicating its importance in creating specialized organic compounds (G. A. Wheaton & D. Burton, 1977).

  • Spectroscopy Studies : Analyzed for its microwave spectrum, contributing to the understanding of molecular structures and dynamics (B. Long et al., 2011).

  • Coupling Reactions in Organic Synthesis : Utilized in coupling reactions with carbonyl compounds, demonstrating its value in creating complex organic molecules (T. Ishihara et al., 1991).

Safety and Hazards

Methyl chlorodifluoroacetate is highly flammable . It causes severe skin burns and eye damage . It may also cause respiratory irritation .

Future Directions

Future research directions should focus on difluoromethylation that makes use of inexpensive reagents, feedstock chemicals, and operationally simple procedures . Furthermore, there are still gaps in the area of C(sp 2 )–CF 2 H bond formation such as meta -selective C–H difluoromethylation of (hetero)arenes or decarboxylative .

properties

IUPAC Name

methyl 2-chloro-2,2-difluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClF2O2/c1-8-2(7)3(4,5)6/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWUPLMYXZJKHEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5061742
Record name Methyl chlorodifluoroacetate
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Molecular Weight

144.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1514-87-0
Record name Methyl 2-chloro-2,2-difluoroacetate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-chloro-2,2-difluoro-, methyl ester
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Record name Acetic acid, 2-chloro-2,2-difluoro-, methyl ester
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Record name Methyl chlorodifluoroacetate
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Record name Methyl chlorodifluoroacetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the atmospheric fate of methyl chlorodifluoroacetate?

A: [] this compound (MCDFA) reacts with chlorine atoms in the atmosphere. This reaction leads to the formation of chlorofluoroacetic acid (CF2ClC(O)OH) with a yield of approximately 34%. The primary pathway for this formation involves the reaction of alkoxy radicals (formed after H-atom abstraction by Cl) with oxygen (O2).

Q2: How does the atmospheric reactivity of this compound compare to ethyl chlorodifluoroacetate?

A: [] While both MCDFA and ethyl chlorodifluoroacetate (ECDFA) react with chlorine atoms in the atmosphere, the rate coefficient for ECDFA is significantly higher. This means ECDFA is removed from the atmosphere more quickly than MCDFA. Interestingly, the yield of chlorofluoroacetic acid is also significantly higher for ECDFA (86%) compared to MCDFA (34%). This difference is attributed to the dominant degradation pathway for each compound: O2 reaction for MCDFA and α-ester rearrangement for ECDFA.

Q3: Can this compound be used to introduce trifluoromethyl groups into molecules?

A: [, , ] Yes, this compound can act as a convenient trifluoromethylating agent in organic synthesis. For example, it can be used in the presence of potassium fluoride (KF) and copper iodide (CuI) to introduce a trifluoromethyl group onto an aryl iodide, as demonstrated in the synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate.

Q4: Are there alternative methods for generating difluorocarbene from this compound?

A: [, ] Yes, besides using this compound as a trifluoromethylating agent, it can also be used as a precursor for generating difluorocarbene. One method involves decomposition by alkali metal halides. Another approach utilizes an electrochemical, nickel-catalyzed Reformatsky reaction with MCDFA.

Q5: What is known about the structure of this compound?

A: [] The microwave spectrum of MCDFA has been studied, providing information about its structure. The study revealed details about the methyl internal rotation and chlorine nuclear electric quadrupole coupling within the MCDFA molecule.

Q6: Can this compound be used to make polymers?

A: [] Yes, chlorodifluoroacetaldehyde, a precursor to MCDFA, can be polymerized to create polychlorodifluoroacetaldehyde. This polymer can exist in both crystalline and amorphous forms, depending on the polymerization conditions. The thermal stability of the polymer can be improved by end-capping with acetylation.

Q7: Can this compound be used in the synthesis of pharmaceutically relevant compounds?

A: [] Yes, MCDFA can be employed in multistep synthesis to create compounds with potential pharmaceutical applications. For example, it is utilized in the synthesis of 3-(difluoromethoxy)-N-(3, 5-dichloropyridin-4-yl)-4-(cyclopropylmethoxy) benzamide, which may have potential use as a pharmaceutical agent.

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